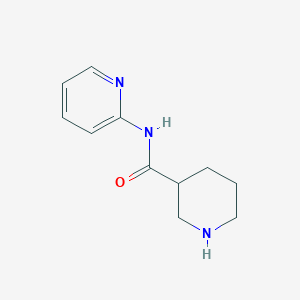

N-(pyridin-2-yl)piperidine-3-carboxamide

Overview

Description

“N-(pyridin-2-yl)piperidine-3-carboxamide” is a compound with the molecular weight of 219.29 . It is an organic compound that contains a piperidine ring, which is a heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which includes “N-(pyridin-2-yl)piperidine-3-carboxamide”, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP, and the conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-yl)piperidine-3-carboxamide” includes a piperidine ring and a pyridine ring . The InChI code for the compound is 1S/C12H17N3O/c1-15(11-6-2-3-8-14-11)12(16)10-5-4-7-13-9-10/h2-3,6,8,10,13H,4-5,7,9H2,1H3 .Physical And Chemical Properties Analysis

“N-(pyridin-2-yl)piperidine-3-carboxamide” is a solid compound with a molecular weight of 219.29 . The InChI code for the compound is 1S/C12H17N3O/c1-15(11-6-2-3-8-14-11)12(16)10-5-4-7-13-9-10/h2-3,6,8,10,13H,4-5,7,9H2,1H3 .Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. “N-(pyridin-2-yl)piperidine-3-carboxamide” can be used as a precursor for synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have shown promise in the development of new drugs with enhanced pharmacological profiles .

Anticancer Applications

Piperidine derivatives have been identified as potential anticancer agents. The structural moiety of “N-(pyridin-2-yl)piperidine-3-carboxamide” can be incorporated into compounds that target specific pathways involved in cancer cell proliferation and metastasis. Research has indicated that piperidine compounds can exhibit antiproliferative and antimetastatic effects on various cancer types .

Antimicrobial and Antifungal Agents

The compound may serve as a framework for developing new antimicrobial and antifungal agents. Its piperidine core can be functionalized to enhance interaction with bacterial and fungal cell components, disrupting their growth and survival .

Neuroprotective and Anti-Alzheimer’s Agents

Piperidine derivatives have shown potential as neuroprotective agents and in the treatment of neurodegenerative diseases such as Alzheimer’s. The ability to cross the blood-brain barrier makes “N-(pyridin-2-yl)piperidine-3-carboxamide” a valuable scaffold for designing drugs that can mitigate neuronal damage and improve cognitive functions .

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable candidates for pain management and inflammatory conditions. By modifying the “N-(pyridin-2-yl)piperidine-3-carboxamide” structure, it’s possible to enhance its binding affinity to receptors involved in pain perception and inflammation .

Antiviral and Antimalarial Activity

Research has also explored the use of piperidine derivatives as antiviral and antimalarial agents. The structural flexibility of “N-(pyridin-2-yl)piperidine-3-carboxamide” allows for the creation of compounds that can interfere with the life cycle of viruses and Plasmodium parasites, offering a pathway for the development of new treatments for these infectious diseases .

Future Directions

Piperidine derivatives, including “N-(pyridin-2-yl)piperidine-3-carboxamide”, have shown promise in various therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on exploring the potential therapeutic applications of this compound and developing efficient synthesis methods.

Mechanism of Action

Target of Action

N-(pyridin-2-yl)piperidine-3-carboxamide is a potent inhibitor of collagen prolyl-4-hydroxylase . Collagen prolyl-4-hydroxylase is an enzyme that plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.

Mode of Action

It is known to inhibit collagen prolyl-4-hydroxylase, which may lead to a decrease in the formation of stable collagen .

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by N-(pyridin-2-yl)piperidine-3-carboxamide affects the collagen biosynthesis pathway. This can lead to a decrease in the formation of stable collagen, which is essential for the structural integrity of various tissues .

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by N-(pyridin-2-yl)piperidine-3-carboxamide can lead to a decrease in the formation of stable collagen. This could potentially affect the structural integrity of various tissues .

properties

IUPAC Name |

N-pyridin-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJQAESAOMBALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592526 | |

| Record name | N-(Pyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883106-72-7 | |

| Record name | N-(Pyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)